molecular formula C12H13FN2O2 B3026175 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid CAS No. 2027536-90-7

1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid

Cat. No.: B3026175
CAS No.: 2027536-90-7
M. Wt: 236.24 g/mol
InChI Key: NUNURCOLPAGUIS-UHFFFAOYSA-N
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Description

1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid is a synthetic compound that has garnered attention in various fields of scientific research This compound is part of the indazole family, which is known for its diverse biological activities

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid, also known as 4F-MDMB-BINACA , is the cannabinoid receptor type 1 (CB1) . This receptor is part of the endocannabinoid system in the human body, which plays a role in a variety of physiological processes such as appetite, pain-sensation, mood, and memory.

Mode of Action

4F-MDMB-BINACA is an agonist of the CB1 receptor . This means it binds to this receptor and activates it. The activation of CB1 receptors by 4F-MDMB-BINACA can lead to changes in the perception of pain and other sensations.

Biochemical Pathways

Upon administration, 4F-MDMB-BINACA undergoes various metabolic transformations. These include ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, oxidative defluorination, and carbonylation . These metabolic reactions lead to the formation of various metabolites, which can have different effects on the body.

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted in urine . The presence of metabolites in urine can be used as a marker for 4F-MDMB-BINACA intake .

Result of Action

The activation of CB1 receptors by 4F-MDMB-BINACA can lead to a variety of effects. These include changes in perception, mood alterations, and potential adverse effects. In some cases, the use of 4F-MDMB-BINACA has been associated with severe adverse effects including psychosis, arrhythmia, hemorrhagic stroke, acute kidney injury, and acute pancreatitis .

Action Environment

The action of 4F-MDMB-BINACA can be influenced by various environmental factors. For instance, the simultaneous consumption of 4F-MDMB-BINACA and ethanol can amplify the toxicity of the compound . Furthermore, the presence of pre-existing disorders, such as cardiovascular disorders and pulmonary disorders, can also influence the effects of 4F-MDMB-BINACA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Fluorobutyl Group: The fluorobutyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The fluorobutyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4F-MDMB-BINACA: A synthetic cannabinoid with a similar indazole core and fluorobutyl group.

    4F-MDMB-BUTINACA: Another synthetic cannabinoid with structural similarities.

    4F-ADB: A synthetic cannabinoid with a related structure.

Uniqueness

1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid moiety differentiates it from many other synthetic cannabinoids, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-(4-fluorobutyl)indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-7-3-4-8-15-10-6-2-1-5-9(10)11(14-15)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNURCOLPAGUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CCCCF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345312
Record name 4-Fluoro MDMB-BUTINACA 3-carboxyindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027536-90-7
Record name 4-Fluoro MDMB-BUTINACA 3-carboxyindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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